Ethyl 4-benzyl-2-bromothiazole-5-carboxylate is a compound belonging to the thiazole family, characterized by a thiazole ring, a carboxylate group, and a benzyl substituent. Its molecular formula is C₁₄H₁₃BrN₂O₂S, and it features significant structural components that contribute to its chemical properties and biological activities. The thiazole moiety is known for its role in various pharmacological applications, making derivatives like ethyl 4-benzyl-2-bromothiazole-5-carboxylate of particular interest in medicinal chemistry.
Thiazole derivatives, including ethyl 4-benzyl-2-bromothiazole-5-carboxylate, have been investigated for their biological activities. They often exhibit:
For example, studies have indicated that related thiazole compounds possess significant inhibitory effects against certain pathogens, highlighting the potential of ethyl 4-benzyl-2-bromothiazole-5-carboxylate in drug development .
The synthesis of ethyl 4-benzyl-2-bromothiazole-5-carboxylate typically involves several key steps:
Alternative synthetic routes may also incorporate methodologies such as microwave-assisted synthesis or solvent-free conditions to improve yields and reduce reaction times .
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate has potential applications in various fields:
Studies on the interactions of ethyl 4-benzyl-2-bromothiazole-5-carboxylate with biological systems have revealed:
These interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of ethyl 4-benzyl-2-bromothiazole-5-carboxylate .
Several compounds share structural similarities with ethyl 4-benzyl-2-bromothiazole-5-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 2-amino-5-bromothiazole-4-carboxylate | Contains an amino group at position 2 | Exhibits strong antimicrobial activity |
Benzothiazole derivatives | Variations in substituents on the benzene ring | Known for diverse biological activities |
Thiazolidine derivatives | Incorporates a thiazolidine ring structure | Potential anti-diabetic properties |
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate stands out due to its specific combination of a benzene ring and bromine substitution, which may enhance its biological activity compared to other thiazoles lacking these features .
The IUPAC name for this compound is ethyl 2-bromo-4-(phenylmethyl)-1,3-thiazole-5-carboxylate. This nomenclature follows the priority order of functional groups:
Common synonyms include:
The compound belongs to the thiazole class, characterized by a five-membered ring containing sulfur (position 1) and nitrogen (position 3). Key structural features include:
This substitution pattern aligns with bioactive thiazole derivatives, such as the antibiotic sulfathiazole and the antiparasitic drug thiabendazole, which similarly exploit thiazole’s electronic diversity.
The thiazole ring exhibits aromaticity due to delocalized π-electrons across the sulfur, nitrogen, and carbon atoms. This property stabilizes the molecule and influences its reactivity:
Property | Value | Source |
---|---|---|
Molecular formula | C₁₃H₁₂BrNO₂S | |
Molecular weight | 326.21 g/mol | |
Boiling point | Not reported | |
Storage conditions | 2–8°C under inert gas | |
Topological polar SA | 67.4 Ų |
The compound’s moderate polar surface area (67.4 Ų) suggests balanced solubility in both aqueous and lipid environments, ideal for drug delivery systems.
Thiazole derivatives are integral to fungicides and insecticides. The benzyl group in this compound may improve adhesion to plant surfaces, while bromine enhances pesticidal activity through halogen bonding.
The compound serves as a building block in: